2,5-Dioxaspiro[3.4]octan-7-ylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.4]octan-7-ylmethanol typically involves the reaction of a suitable diol with formaldehyde under acidic or basic conditions to form the spirocyclic dioxane ring. The methanol group is then introduced through a subsequent reaction, often involving a methanol derivative or a methanol-producing reagent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxaspiro[3.4]octan-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-7-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-7-ylmethanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Properties
IUPAC Name |
2,5-dioxaspiro[3.4]octan-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-2-6-1-7(10-3-6)4-9-5-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQZWISCATFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12COC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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